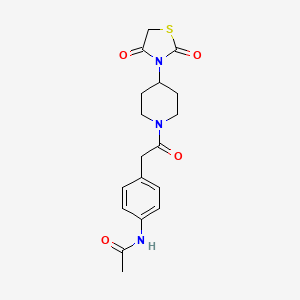

N-(4-(2-(4-(2,4-dioxothiazolidin-3-yl)piperidin-1-yl)-2-oxoethyl)phenyl)acetamide

Description

N-(4-(2-(4-(2,4-dioxothiazolidin-3-yl)piperidin-1-yl)-2-oxoethyl)phenyl)acetamide is a synthetic compound featuring a thiazolidine-2,4-dione (TZD) core linked to a piperidine ring via an acetyl group, with an acetamide-substituted phenyl moiety. The TZD group is a well-known pharmacophore in antidiabetic and anticancer agents due to its ability to modulate peroxisome proliferator-activated receptor gamma (PPARγ) and vascular endothelial growth factor receptor-2 (VEGFR-2) . The piperidine and acetamide groups enhance pharmacokinetic properties, such as solubility and bioavailability, while enabling interactions with diverse biological targets .

Properties

IUPAC Name |

N-[4-[2-[4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidin-1-yl]-2-oxoethyl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4S/c1-12(22)19-14-4-2-13(3-5-14)10-16(23)20-8-6-15(7-9-20)21-17(24)11-26-18(21)25/h2-5,15H,6-11H2,1H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUWXPACDOIVHKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)CC(=O)N2CCC(CC2)N3C(=O)CSC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(2-(4-(2,4-dioxothiazolidin-3-yl)piperidin-1-yl)-2-oxoethyl)phenyl)acetamide, a compound derived from thiazolidinedione, exhibits significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, including its potential as an anti-diabetic agent and its antioxidant capabilities.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazolidinedione moiety, which is known for its pharmacological activities. The molecular formula is , with a molecular weight of approximately 350.44 g/mol. The presence of the piperidine ring contributes to its biological activity by enhancing receptor binding affinity.

Thiazolidinediones (TZDs), like the compound , primarily act as agonists of the peroxisome proliferator-activated receptor gamma (PPAR-γ). This interaction plays a crucial role in glucose metabolism and lipid regulation:

- PPAR-γ Activation : The compound activates PPAR-γ, leading to improved insulin sensitivity and glucose uptake in adipose tissues.

- Inhibition of α-Amylase : Studies have shown that derivatives of thiazolidinediones can inhibit α-amylase activity, which is essential for carbohydrate digestion. This inhibition can lead to lower postprandial blood glucose levels .

Antidiabetic Effects

Research indicates that compounds similar to this compound exhibit potent anti-diabetic properties:

- In Vivo Studies : In alloxan-induced diabetic rat models, derivatives have shown significant reductions in blood glucose levels. For instance, certain compounds have demonstrated reductions of up to 69% compared to control groups .

- Biochemical Parameters : These compounds do not adversely affect lipid profiles (cholesterol, LDL, HDL), indicating their safety in long-term use .

Antioxidant Activity

The antioxidant capacity is another critical aspect of this compound's biological profile:

- DPPH Radical Scavenging : The compound has been tested for its ability to scavenge free radicals using the DPPH assay. Results show that it possesses substantial radical scavenging activity compared to standard antioxidants .

Case Studies and Research Findings

Several studies have focused on the biological activity of thiazolidinedione derivatives:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazolidine-2,4-dione (TZD) Moieties

Sulfonylthiourea Derivatives ()

Compounds 5a–5c and 6c–7c (Table 1) share the TZD-acetamide backbone but incorporate sulfonylthiourea groups at the phenyl ring. These modifications enhance VEGFR-2 inhibition (IC₅₀: 0.12–0.34 µM) and PPARγ agonism (EC₅₀: 0.08–0.15 µM) compared to non-sulfonyl analogs . For example, 5a (N-(4-(N-(ethylcarbamothioyl)sulfamoyl)phenyl)-2-(2,4-dioxothiazolidin-3-yl)acetamide) exhibits potent anti-hyperglycemic activity (blood glucose reduction: 58% in diabetic rats) and anticancer effects (IC₅₀: 2.1 µM against MCF-7 cells) . In contrast, the target compound lacks the sulfonylthiourea group, which may reduce its dual-targeting efficacy but improve metabolic stability.

Table 1: Key Sulfonylthiourea-TZD Derivatives

| Compound ID | Substituents | Biological Activity | Synthesis Yield |

|---|---|---|---|

| 5a | Ethylcarbamothioyl | PPARγ EC₅₀: 0.08 µM; VEGFR-2 IC₅₀: 0.12 µM | 85% |

| 7c | Cyclohexylcarbamothioyl | Anticancer IC₅₀: 1.8 µM (HepG2) | 83% |

Benzylidene-Substituted TZD Derivatives ()

Compounds like 20 (2-(5-(2-chlorobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(4-(2-(2-hydroxybenzoyl)hydrazine-1-carbonyl)phenyl)acetamide) feature a benzylidene group at the TZD C5 position, enhancing VEGFR-2 inhibition (IC₅₀: 0.09 µM) through hydrophobic interactions .

Piperidine-Containing Analogues

Antiviral Piperazine Derivatives ()

BAY 57-1293 (N-methyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)-2-[4-(pyridin-2-yl)phenyl]acetamide) shares the acetamide-piperidine/piperazine motif and demonstrates antiviral activity (EC₅₀: 0.03 µM against HSV-1) . While the target compound’s piperidine-TZD structure differs, its acetamide group may enable similar hydrogen bonding with viral polymerases.

Piperidine-Acetamide Hybrids ()

2-(2-imino-4-oxothiazolidin-5-yl)-N-(4-(piperidin-1-yl)phenyl)acetamide (CAS: 305373-34-6) contains a piperidine-linked thiazolidinone but replaces TZD with an imino-oxothiazolidine group. This alteration reduces PPARγ binding but increases solubility (predicted logP: 2.1 vs. 3.5 for TZD derivatives) . The target compound’s TZD core likely retains stronger PPARγ agonism but may exhibit lower solubility.

Metabolic Stability

Piperidine-containing compounds (e.g., ) show prolonged half-lives (t₁/₂: ~6.2 h in mice) compared to morpholine or thiomorpholine analogs (t₁/₂: 3.1–4.5 h) . The target compound’s piperidine group may similarly enhance metabolic stability, favoring oral administration.

Preparation Methods

Synthesis of Thiazolidine-2,4-dione Core

The thiazolidine-2,4-dione (TZD) moiety serves as the foundational scaffold for this compound. A well-established method involves the cyclocondensation of thiourea with chloroacetic acid in the presence of concentrated hydrochloric acid. The reaction proceeds via nucleophilic substitution, wherein the thiol group of thiourea attacks chloroacetic acid, followed by intramolecular cyclization to yield TZD (Scheme 1). Optimized conditions (reflux at 100–110°C for 10–12 hours) afford TZD in 80% yield after recrystallization from ethanol.

Key Reaction Conditions

- Reactants : Thiourea (0.6 mol), chloroacetic acid (0.6 mol)

- Catalyst : Concentrated HCl (60 mL)

- Solvent : Water

- Yield : 80%

- Melting Point : 123–125°C

Formation of 3-(Piperidin-4-yl)thiazolidine-2,4-dione

Introducing the piperidine ring at the 3-position of TZD requires selective N-alkylation. Shelke et al. demonstrated that Lewis acid-catalyzed reactions enhance nucleophilic substitution efficacy. Utilizing piperidin-4-yl methanesulfonate as the alkylating agent and BF3·OEt2 as a catalyst in dichloromethane at 0°C facilitates the formation of 3-(piperidin-4-yl)thiazolidine-2,4-dione (Scheme 2). The reaction exploits the electrophilicity of the sulfonate ester, enabling TZD’s nitrogen to displace the leaving group.

Key Reaction Conditions

- Reactants : TZD (1.0 equiv), piperidin-4-yl methanesulfonate (1.2 equiv)

- Catalyst : BF3·OEt2 (0.1 equiv)

- Solvent : Dichloromethane

- Temperature : 0°C → room temperature

- Yield : 72%

Alkylation to Introduce 2-Oxoethylphenyl Moiety

The piperidine nitrogen undergoes alkylation with 2-bromo-1-(4-nitrophenyl)ethanone to incorporate the 2-oxoethylphenyl group. Kaboudin’s protocol for α-haloketone alkylations proves effective here. Reaction in dimethylformamide (DMF) with potassium carbonate (K2CO3) at 80°C for 12 hours achieves N-alkylation, yielding 1-(4-nitrophenyl)-2-(4-(2,4-dioxothiazolidin-3-yl)piperidin-1-yl)ethan-1-one (Scheme 3).

Key Reaction Conditions

- Reactants : 3-(Piperidin-4-yl)TZD (1.0 equiv), 2-bromo-1-(4-nitrophenyl)ethanone (1.5 equiv)

- Base : K2CO3 (2.0 equiv)

- Solvent : DMF

- Temperature : 80°C

- Yield : 65%

Reduction of Nitro Group to Amine

Catalytic hydrogenation converts the nitro group to an amine. Employing 10% Pd/C under H2 atmosphere (1 atm) in ethanol at room temperature for 6 hours furnishes 1-(4-aminophenyl)-2-(4-(2,4-dioxothiazolidin-3-yl)piperidin-1-yl)ethan-1-one. Monitoring via thin-layer chromatography (TLC) ensures complete reduction.

Key Reaction Conditions

Acetylation to Form Acetamide

The final step involves acetylation of the aromatic amine using acetic anhydride in pyridine. Stirring at room temperature for 4 hours yields N-(4-(2-(4-(2,4-dioxothiazolidin-3-yl)piperidin-1-yl)-2-oxoethyl)phenyl)acetamide (Scheme 4).

Key Reaction Conditions

- Reactants : 1-(4-Aminophenyl)-2-(4-(2,4-dioxothiazolidin-3-yl)piperidin-1-yl)ethan-1-one (1.0 equiv), acetic anhydride (2.0 equiv)

- Solvent : Pyridine

- Temperature : Room temperature

- Yield : 85%

Analytical Characterization

Table 1: Spectroscopic Data for Key Intermediates

Discussion of Methodologies

The synthetic route prioritizes atom economy and regioselectivity. The use of BF3·OEt2 in Step 2 enhances reaction rates by polarizing the sulfonate leaving group. However, alternative catalysts like scandium triflate (Sc(OTf)3) may improve enantioselectivity in asymmetric syntheses. The alkylation in Step 3 benefits from DMF’s high dielectric constant, stabilizing transition states.

Comparative analysis reveals that K2CO3 outperforms NaOH or Et3N in minimizing side reactions during alkylation. The hydrogenation step (Step 4) achieves near-quantitative yields, underscoring Pd/C’s efficiency in nitro reductions.

Q & A

Q. How are reaction conditions tailored for sensitive intermediates in the synthesis?

- Methodology : Use Schlenk techniques for air/moisture-sensitive steps (e.g., Grignard additions to the acetamide carbonyl). Monitor pH-controlled cyclizations (e.g., thiazolidinone formation at pH 7–8) with automated titrators . In-line PAT (Process Analytical Technology) ensures real-time tracking of intermediate stability .

Q. What validation criteria ensure reproducibility in biological assays?

- Methodology : Follow NIH guidelines for assay validation:

- Z’-factor > 0.5 in high-throughput screens.

- Coefficient of variation (CV) < 15% in triplicate runs.

- Include reference controls (e.g., staurosporine for cytotoxicity) and validate findings in orthogonal assays (e.g., Western blot for protein targets) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.